N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
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Overview
Description
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is a complex organic compound that belongs to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core, a methoxyphenyl group, and an acetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions, often using methoxybenzene and suitable electrophiles.
Acetamide Formation: The acetamide moiety is formed by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Final Coupling: The final step involves the coupling of the benzyl and ethyl groups to the quinazoline core, typically through nucleophilic substitution reactions using benzyl chloride and ethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethyl positions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various alkyl groups.
Scientific Research Applications
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes such as kinases and proteases, inhibiting their activity.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-ethyl-2-[3-(4-hydroxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide
- N-benzyl-N-ethyl-2-[3-(4-chlorophenyl)-2,4-dioxoquinazolin-1-yl]acetamide
- N-benzyl-N-ethyl-2-[3-(4-nitrophenyl)-2,4-dioxoquinazolin-1-yl]acetamide
Uniqueness
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This methoxy group can enhance the compound’s ability to interact with specific biological targets, potentially leading to improved therapeutic effects compared to its analogs.
Properties
CAS No. |
899923-57-0 |
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Molecular Formula |
C26H25N3O4 |
Molecular Weight |
443.503 |
IUPAC Name |
N-benzyl-N-ethyl-2-[3-(4-methoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide |
InChI |
InChI=1S/C26H25N3O4/c1-3-27(17-19-9-5-4-6-10-19)24(30)18-28-23-12-8-7-11-22(23)25(31)29(26(28)32)20-13-15-21(33-2)16-14-20/h4-16H,3,17-18H2,1-2H3 |
InChI Key |
QOUSFENLWKTEDU-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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